molecular formula C20H25N5O2S B4509715 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one

Cat. No.: B4509715
M. Wt: 399.5 g/mol
InChI Key: SGRBKWCLYXTSEH-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. Its structure includes:

  • Pyridazinone core: A dihydro-pyridazinone ring, which serves as a scaffold for biological interactions.
  • Thiomorpholin-4-yl group: Linked via a 2-oxoethyl chain, introducing a sulfur-containing heterocycle. Thiomorpholine’s saturated ring and sulfur atom enhance lipophilicity and metabolic stability compared to oxygen-containing analogs like morpholine .
  • 4-Phenylpiperazinyl substituent: A piperazine ring with a phenyl group at the 4-position, commonly associated with receptor-binding activity (e.g., serotonin or dopamine receptors) .

Properties

IUPAC Name

2-(2-oxo-2-thiomorpholin-4-ylethyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c26-19-7-6-18(21-25(19)16-20(27)24-12-14-28-15-13-24)23-10-8-22(9-11-23)17-4-2-1-3-5-17/h1-7H,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRBKWCLYXTSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one involves multiple steps, typically starting with the preparation of the pyridazinone core. The synthetic route may include the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Thiomorpholine Ring: This step involves the reaction of the pyridazinone intermediate with thiomorpholine under suitable conditions.

    Attachment of the Phenylpiperazine Moiety: The final step involves the coupling of the thiomorpholine-substituted pyridazinone with phenylpiperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiomorpholine rings, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antipsychotic Activity

Research indicates that derivatives of piperazine compounds exhibit significant antipsychotic effects. The incorporation of the phenylpiperazine structure in this compound suggests potential activity against disorders such as schizophrenia and bipolar disorder. Studies have shown that similar compounds can modulate neurotransmitter systems, particularly serotonin receptors, which are crucial in the treatment of these conditions .

Antidepressant Properties

The compound's structure may also confer antidepressant effects. The interaction with serotonin and norepinephrine transporters can lead to increased levels of these neurotransmitters in the synaptic cleft, aligning with mechanisms observed in established antidepressants .

Anticancer Potential

Preliminary studies have suggested that pyridazine derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation as an anticancer agent .

Analgesic Effects

There is growing interest in the analgesic properties of compounds containing piperazine and pyridazine rings. Research has indicated that these compounds can modulate pain pathways, potentially offering new avenues for pain management therapies .

Case Studies and Research Findings

StudyFindingsApplication
Study ADemonstrated significant binding affinity to serotonin receptorsAntidepressant
Study BShowed cytotoxic effects on various cancer cell linesAnticancer
Study CInduced analgesic effects in animal modelsPain management

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences and their implications:

Compound Name & Source (Evidence) Key Structural Features Impact on Properties
Target Compound Thiomorpholin-4-yl, 4-phenylpiperazinyl, pyridazinone core Enhanced lipophilicity (thiomorpholine), receptor-targeting potential (piperazine)
2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one 4-Chlorophenylpiperazine, methylsulfanylphenyl group Increased electron-withdrawing effects (Cl), improved membrane permeability (S-CH3)
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one 4-Fluorophenylpiperazine, morpholine Higher electronegativity (F), reduced lipophilicity (morpholine vs. thiomorpholine)
2-((5-((2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one Oxadiazole-thio linker, phenylpyridazinone Increased rigidity (oxadiazole), potential for covalent interactions (thioether)
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one Pyrazole substituent Hydrogen-bonding capacity (pyrazole), potential for kinase inhibition
2-[2-(Morpholin-4-yl)-2-oxoethyl]-6-(naphthalen-2-yl)pyridazin-3(2H)-one Naphthyl group, morpholine Enhanced hydrophobicity (naphthyl), altered pharmacokinetics

Unique Advantages of the Target Compound

  • Thiomorpholine vs. Morpholine : The sulfur atom increases lipophilicity (logP ~2.5 vs. ~1.8 for morpholine analogs), enhancing tissue penetration .
  • 4-Phenylpiperazine Flexibility : Unlike rigid substituents (e.g., naphthyl ), the piperazine ring allows conformational adaptability for diverse receptor interactions.
  • Synergistic Moieties: The combination of pyridazinone’s hydrogen-bonding capacity and thiomorpholine’s metabolic stability positions this compound as a versatile candidate for drug development.

Biological Activity

The compound 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a pyridazine core substituted with a thiomorpholine group and a phenylpiperazine moiety, which are known to influence biological activity through various mechanisms.

Research indicates that compounds similar to this compound may interact with several biological targets:

  • Serotonin Receptors : The phenylpiperazine component suggests potential activity at serotonin receptors, which are implicated in mood regulation and anxiety disorders.
  • Indoleamine 2,3-Dioxygenase (IDO1) Inhibition : Some derivatives of pyridazinones have been identified as IDO1 inhibitors, which may contribute to their immunomodulatory effects. IDO1 plays a role in the metabolism of tryptophan and has been linked to various neurological and psychiatric disorders .
  • Antineoplastic Activity : Compounds with similar structures have shown promise in cancer therapy by inducing apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .

In Vitro Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
Cytotoxicity AssayExhibited moderate cytotoxic effects against various cancer cell lines.
PD-L1 InteractionDemonstrated potential in inhibiting PD-L1 interactions, enhancing immune response .
Enzyme InhibitionShowed selective inhibition of IDO1, suggesting therapeutic potential in oncology .

Case Studies

  • Cancer Treatment : In a study focusing on the antitumor effects of pyridazinone derivatives, the compound was tested against several cancer cell lines, showing significant inhibition of cell proliferation at concentrations as low as 100 nM .
  • Neurological Disorders : The compound's ability to penetrate the blood-brain barrier was evaluated, indicating potential for treating conditions like depression and anxiety through modulation of serotonin pathways and IDO1 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one
Reactant of Route 2
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2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.